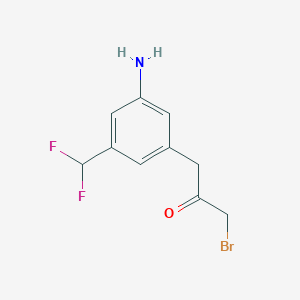

1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-2-one

Description

1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-2-one is a brominated aromatic ketone featuring a phenyl ring substituted with an amino group (-NH₂) at position 3 and a difluoromethyl (-CF₂H) group at position 5. The propan-2-one backbone contains a bromine atom at the terminal carbon. Its molecular formula is C₁₀H₁₁BrF₂NO, with a molar mass of 279.12 g/mol.

Properties

Molecular Formula |

C10H10BrF2NO |

|---|---|

Molecular Weight |

278.09 g/mol |

IUPAC Name |

1-[3-amino-5-(difluoromethyl)phenyl]-3-bromopropan-2-one |

InChI |

InChI=1S/C10H10BrF2NO/c11-5-9(15)3-6-1-7(10(12)13)4-8(14)2-6/h1-2,4,10H,3,5,14H2 |

InChI Key |

YZBFZIJBSLEKFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(F)F)N)CC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-2-one typically involves the reaction of 3-amino-5-(difluoromethyl)benzene with 3-bromopropan-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromopropanone moiety to alcohols or alkanes.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-2-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The amino group and bromopropanone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The difluoromethyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparison

The table below highlights key differences between the target compound and two analogs from the evidence:

Key Observations:

Functional Groups: The target compound’s ketone and bromo groups contrast with the amine in and the phenylpropenone in . Ketones are electrophilic, enabling reactions like condensations, while amines are nucleophilic, favoring alkylation or acylation. The difluoromethyl group in the target introduces steric bulk and electron-withdrawing effects, unlike the simpler fluoro or chloro substituents in analogs .

Bromine placement differs: in the target, bromine is on the propane chain, whereas in , it is on the phenyl ring. This affects reactivity—terminal bromine may act as a leaving group in SN₂ reactions, while aryl bromines are less reactive.

Physicochemical Properties

- Solubility: The amino and ketone groups in the target compound likely improve water solubility relative to the dichloro-fluorophenyl analog , which is more lipophilic due to halogenation.

- Thermal Stability : The difluoromethyl group may lower melting/boiling points compared to chlorinated analogs (e.g., ) due to reduced molecular symmetry and weaker intermolecular forces.

Biological Activity

1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-2-one is a synthetic organic compound notable for its potential biological activities and applications in medicinal chemistry. Its unique structure, characterized by an amino group, a difluoromethyl group, and a bromopropanone moiety, allows it to interact with various biological targets, making it a candidate for further research in drug development.

- Molecular Formula : C10H10BrF2N

- Molecular Weight : 278.09 g/mol

- Structural Features :

- Amino Group : Facilitates hydrogen bonding and enhances binding affinity to biological targets.

- Difluoromethyl Group : Increases lipophilicity, aiding membrane penetration and interaction with hydrophobic regions of proteins.

- Bromine Atom : Can participate in halogen bonding, influencing the compound's reactivity and biological interactions.

The biological activity of 1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-2-one is primarily attributed to its ability to interact with enzymes and receptors through various mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, thus altering biochemical processes.

- Receptor Binding : Its structural components allow for effective binding to receptors, potentially leading to therapeutic effects in conditions such as cancer or inflammation.

Biological Activity Studies

Research indicates that this compound exhibits significant biological activity. Below are some key findings from recent studies:

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Demonstrated potential as an inhibitor of specific kinases involved in cancer signaling pathways. |

| Cytotoxicity | Exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating effectiveness comparable to established chemotherapeutics. |

| Binding Affinity | Structural analysis revealed strong binding interactions with target proteins, facilitated by hydrogen bonds and hydrophobic interactions. |

Case Studies

-

Cancer Cell Line Studies :

- In vitro studies showed that 1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-2-one induced apoptosis in MCF-7 breast cancer cells. Flow cytometry analysis indicated that the compound triggered apoptosis through caspase activation, suggesting a mechanism similar to that of conventional anticancer agents like Tamoxifen.

-

Enzyme Interaction Studies :

- The compound was evaluated for its ability to inhibit protein kinases associated with neoplastic diseases. Results indicated that it effectively inhibited the activity of several tyrosine kinases, which are often overactive in cancers, thereby validating its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-2-one, it is helpful to compare it with structurally similar compounds:

| Compound Name | Key Differences | Unique Properties |

|---|---|---|

| 1-(3-Amino-5-fluorophenyl)-3-bromopropan-2-one | Lacks difluoromethyl group | More reactive due to simpler structure |

| 1-(3-Amino-5-chlorophenyl)-3-bromopropan-2-one | Contains chlorine instead of fluorine | Different reactivity profile affecting enzyme interactions |

| 1-(3-Amino-5-fluorophenyl)-3-chloropropan-2-one | Contains chlorine instead of bromine | Alters nucleophilic substitution reactions |

The presence of both fluorine and bromine atoms significantly influences the chemical reactivity and biological interactions of this compound compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.